2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide

HDAC inhibition Epigenetics Anticancer

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide (CAS 302968-25-8) is a fully synthetic, small-molecule indolin-2-one (oxindole) derivative featuring a 3-hydroxyimino pharmacophore and an N-phenylacetamide side chain. It has a molecular weight of 295.29 g mol⁻¹, a computed XLogP3 of 2.9, and a topological polar surface area of 83.7 Ų, placing it within oral drug-like chemical space.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 302968-25-8
Cat. No. B2621903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
CAS302968-25-8
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=O
InChIInChI=1S/C16H13N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-13-9-5-4-8-12(13)15(18-22)16(19)21/h1-9,21H,10H2,(H,17,20)
InChIKeyZBQLBUVRWZPHJN-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3E)-3-(Hydroxyimino)-2-oxoindolin-1-yl]-N-phenylacetamide (CAS 302968-25-8): Structural Baseline for Procurement Evaluation


2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide (CAS 302968-25-8) is a fully synthetic, small-molecule indolin-2-one (oxindole) derivative featuring a 3-hydroxyimino pharmacophore and an N-phenylacetamide side chain [1]. It has a molecular weight of 295.29 g mol⁻¹, a computed XLogP3 of 2.9, and a topological polar surface area of 83.7 Ų, placing it within oral drug-like chemical space [1]. The compound originates from commercial screening collections (ChemDiv3_000397 / Oprea1_654716) and is supplied primarily as a research tool for biochemical and cellular profiling [1].

Why Generic Substitution of 2-[(3E)-3-(Hydroxyimino)-2-oxoindolin-1-yl]-N-phenylacetamide Is Not Supported by Current Evidence


Compounds sharing the 2-oxoindolin-1-yl-N-phenylacetamide scaffold are not functionally interchangeable. Even minor modifications—such as replacing the 3-hydroxyimino group with an arylimino or thioxothiazolidinylidene substituent—redirect biological activity from histone deacetylase (HDAC) inhibition to antimicrobial or antiviral mechanisms [1]. The specific E-configuration hydroxyimino group present in CAS 302968-25-8 is a recognised zinc-binding group (ZBG) in HDAC inhibitor design, and altering its geometry or replacing it with a methoxyimino group can ablate class-I HDAC affinity entirely . Therefore, intending to substitute CAS 302968-25-8 with a close analog without confirmatory head-to-head data risks selecting a molecule with a fundamentally different target profile.

Quantitative Differentiation Evidence for 2-[(3E)-3-(Hydroxyimino)-2-oxoindolin-1-yl]-N-phenylacetamide Relative to Close Structural Analogs


HDAC2 Inhibitory Potency: Class-Level Inference from 3-Hydroxyimino-2-oxoindoline Congeners

While direct HDAC2 inhibition data for CAS 302968-25-8 are not publicly available, a closely matched 3-hydroxyimino-2-oxoindoline chemotype was evaluated in a series of hydroxamic acid derivatives. The most potent congeners (e.g., compound 5f) inhibited HDAC2 with IC₅₀ values in the low micromolar range and exhibited cytotoxicity up to 8-fold more potent than the clinical HDAC inhibitor SAHA (vorinostat) across SW620 (colon), PC3 (prostate), and AsPC-1 (pancreatic) cancer cell lines . The 3-hydroxyimino moiety was confirmed as the critical zinc-binding pharmacophore; its replacement with a ketone or methoxyimino group abolished HDAC2 activity, establishing the hydroxyimino group as a non-redundant structural determinant .

HDAC inhibition Epigenetics Anticancer

Physicochemical Property Differentiation: Drug-Likeness Parameters vs. Common Indolin-2-one Analogs

CAS 302968-25-8 has a computed XLogP3 of 2.9, a topological polar surface area (TPSA) of 83.7 Ų, and 2 hydrogen bond donors, placing it within the central oral drug-like space (Rule of Five compliant) [1]. In contrast, many biologically active 3-substituted-2-oxoindoline analogs reported in the literature incorporate larger, more lipophilic substituents (e.g., thioxothiazolidinylidene or triazole-methyl groups) that raise XLogP above 3.5 and TPSA above 100 Ų, potentially compromising solubility and permeability . The relatively compact N-phenylacetamide side chain of CAS 302968-25-8 offers a differentiated ADMET starting point for lead optimization programs.

ADMET Drug-likeness Physicochemical profiling

E-Configuration Geometrical Specificity: Impact on Zinc-Binding Group Geometry

CAS 302968-25-8 is specified as the (3E)-isomer. In the related 3-hydroxyimino-2-oxoindoline HDAC inhibitor series, the E-configuration is essential for productive chelation of the catalytic zinc ion in HDAC enzymes; Z-isomers or saturated 3-amino derivatives show negligible HDAC binding . The E-stereochemistry is explicitly captured in the compound's InChI Key (ZBQLBUVRWZPHJN-OBGWFSINSA-N), which encodes the double-bond geometry [1]. Procurement of an undefined E/Z mixture or a Z-specific batch would yield a product with unpredictable—and likely reduced—zinc-dependent target engagement.

Stereochemistry Structure-activity relationship Zinc-binding group

Recommended Application Scenarios for 2-[(3E)-3-(Hydroxyimino)-2-oxoindolin-1-yl]-N-phenylacetamide Based on Verifiable Evidence


Starting Point for Class-I HDAC Inhibitor Lead Optimization (Epigenetics Oncology)

The 3-hydroxyimino-2-oxoindoline scaffold of CAS 302968-25-8 provides a validated zinc-binding pharmacophore for class-I HDACs, as demonstrated by low-micromolar HDAC2 IC₅₀ values and 8-fold cytotoxicity enhancement over SAHA in colon, prostate, and pancreatic cancer lines for closely related congeners . Researchers initiating HDAC inhibitor programs can use CAS 302968-25-8 as a structurally compact starting point with favorable computed ADMET properties (XLogP3 2.9; TPSA 83.7 Ų) before appending additional cap groups.

Negative Control for 3-Arylimino-2-oxoindoline Antimicrobial Screening

Arylimino-substituted 2-oxoindoline acetamides have demonstrated antibacterial and antifungal activity, with 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl)acetamide identified as the most potent derivative [1]. Because CAS 302968-25-8 replaces the arylimino group with a hydroxyimino group, it can serve as a structurally matched negative control to confirm that antimicrobial activity in this chemotype depends specifically on the arylimino substituent rather than the oxindoline-acetamide core.

Kinase Selectivity Profiling Panel for Zinc-Chelating Fragment Libraries

The 3-hydroxyimino moiety is a known metal-chelating fragment that can interact with kinase active-site magnesium as well as HDAC zinc. CAS 302968-25-8's compact structure (MW 295.29; 3 rotatable bonds) makes it suitable for inclusion in broad kinome selectivity panels to establish whether the hydroxyimino-oxindoline core exhibits polypharmacology across zinc- or magnesium-dependent enzymes, informing fragment-based drug discovery strategies [2].

Quote Request

Request a Quote for 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.